molecular formula C16H13N3O3S2 B2581205 2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 663187-67-5

2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2581205
CAS No.: 663187-67-5
M. Wt: 359.42
InChI Key: ZVOBZJIQWRTRLJ-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological activities. The structure incorporates a 6-nitro group on the benzothiazole ring and a 2-(ethylthio) substituent on the benzamide moiety, which together define its unique electronic and steric properties for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is an area of ongoing investigation, researchers can explore its potential based on its structural analogues. Compounds based on the N-(benzo[d]thiazol-2-yl)benzamide structure have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, acting as negative allosteric modulators . Furthermore, the 6-nitrobenzothiazole derivative scaffold has demonstrated promising biological activity in other contexts; for instance, a 6-nitrobenzo[d]thiazol-2-amine derivative was effective in ameliorating ethanol-induced fatty liver disease in a zebrafish model, showing significant antioxidant, anti-inflammatory, and antihyperlipidemic properties . This suggests potential research applications for related compounds in studying metabolic disorders and oxidative stress. This product is intended for research purposes only, providing a valuable chemical tool for probing biological mechanisms, developing new therapeutic leads, and advancing synthetic chemistry. It is supplied as a high-purity compound to ensure experimental reliability. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-2-23-13-6-4-3-5-11(13)15(20)18-16-17-12-8-7-10(19(21)22)9-14(12)24-16/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOBZJIQWRTRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-amino-6-nitrobenzothiazole, which is then reacted with ethylthiol and benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nitration, thiolation, and amidation, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitro group at C6 of the benzothiazole ring (as in N-(6-nitrobenzo[d]thiazol-2-yl)benzamide) enhances electrophilicity, facilitating hydrogen bonding and corrosion inhibition . Replacing -NO₂ with -NH₂ (as in the amino derivative) reduces electron-withdrawing effects, altering reactivity and solubility .

Biological Activity : Compounds like nitazoxanide and VEGFR-2 inhibitors (e.g., 4a) demonstrate that substitutions on the benzamide or thiazole ring critically modulate target binding. For instance, nitazoxanide’s acetolyloxy group confers antiparasitic activity, while fluorinated benzylidene groups in 4a improve kinase inhibition .

A. Corrosion Inhibition

  • Nitro Derivative: Exhibits superior corrosion inhibition due to strong adsorption via -NO₂ and amide groups, as evidenced by electrochemical studies .
  • Amino Derivative: Shows moderate inhibition, likely due to weaker electron-withdrawing effects .

B. Enzyme Modulation

  • ZAC Antagonists : N-(Thiazol-2-yl)-benzamide analogs (e.g., compound 1 in ) act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC). Substituents like tert-butyl or nitro groups enhance potency, suggesting the ethylthio group in the target compound may similarly influence binding .
  • VEGFR-2 Inhibitors : Derivatives like 4a–d inhibit angiogenesis via hydrophobic interactions with kinase domains, highlighting the role of fluorinated or brominated substituents .

C. Antimicrobial Activity

  • Pyridinyl-Triazolo Derivatives : N-(Benzo[d]thiazol-2-yl)benzamide hybrids () exhibit broad-spectrum antibacterial activity, with MIC values <10 µg/mL against S. aureus and E. coli. The ethylthio group’s contribution remains unexplored but may enhance lipophilicity .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: Nitro and amino derivatives show polar characteristics, while ethylthio and methylthio analogs are more lipophilic. This impacts bioavailability; for example, nitazoxanide’s poor aqueous solubility is mitigated by prodrug formulations .
  • Stability : The ethylthio group’s larger size may confer metabolic stability compared to methylthio analogs, as seen in related thioether-containing drugs .

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